An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione . Given the burgeoning interest in substituted maleimides within medicinal chemistry and materials science, this document outlines a reliable synthetic protocol, predicts the physicochemical and spectroscopic properties of the target compound, and discusses its potential applications in drug development. The methodologies and data presented herein are based on established principles and analogous compounds reported in the scientific literature.
Introduction
N-substituted maleimides are a class of compounds with significant utility in various scientific domains. Their inherent reactivity makes them valuable as Michael acceptors and dienophiles in Diels-Alder reactions. In the realm of drug development, the maleimide moiety is a crucial component in the design of antibody-drug conjugates (ADCs), acting as a stable covalent linker to thiol groups on proteins.[1] Furthermore, various N-aryl maleimide derivatives have demonstrated a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] The specific compound, 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, incorporates a halogenated phenyl ring, a feature often associated with enhanced biological activity. This guide provides a detailed protocol for its synthesis and a thorough characterization profile.
Proposed Synthesis
The synthesis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is proposed via a well-established two-step procedure for N-arylmaleimides.[5][6][7] The first step involves the nucleophilic acyl substitution reaction between 3-chloro-4-fluoroaniline and maleic anhydride to form the intermediate N-(3-chloro-4-fluorophenyl)maleamic acid. The subsequent step is a dehydrative cyclization of the maleamic acid intermediate to yield the target maleimide.
Caption: Proposed two-step synthesis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione.
Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)maleamic acid
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In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in 50 mL of anhydrous diethyl ether.
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In a separate beaker, prepare a solution of 3-chloro-4-fluoroaniline (1.0 eq) in 25 mL of anhydrous diethyl ether.
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Slowly add the aniline solution to the maleic anhydride solution at room temperature with continuous stirring. The reaction is exothermic.
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A precipitate will form upon addition. Continue stirring the suspension at room temperature for 1-2 hours.
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Cool the reaction mixture in an ice bath to ensure complete precipitation.
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Collect the solid product by vacuum filtration and wash with cold diethyl ether.
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Dry the resulting white solid, N-(3-chloro-4-fluorophenyl)maleamic acid, under vacuum. The product is typically used in the next step without further purification.
Step 2: Synthesis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
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To a 100 mL Erlenmeyer flask, add the dried N-(3-chloro-4-fluorophenyl)maleamic acid (1.0 eq), anhydrous sodium acetate (0.2 eq), and acetic anhydride (5 mL per gram of maleamic acid).
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Heat the mixture on a steam bath or in an oil bath at 90-100 °C with swirling for approximately 30-60 minutes, or until the solid dissolves.
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Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.
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The product will precipitate out of the solution. Stir the mixture for 15-20 minutes to allow for complete precipitation.
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Collect the crude product by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold petroleum ether.
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Recrystallize the crude product from a suitable solvent such as cyclohexane or an ethanol/water mixture to obtain pure 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione as a crystalline solid.
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the predicted physicochemical and spectroscopic data for 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione. These predictions are based on the analysis of structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₅ClFNO₂ |
| Molecular Weight | 225.61 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 130 - 140 °C |
| Solubility | Soluble in acetone, chloroform, DMSO; sparingly soluble in ethanol; insoluble in water. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45-7.55 (m, 2H, Ar-H), 7.25-7.35 (t, 1H, Ar-H), 6.90 (s, 2H, -CH=CH-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 169.5 (C=O), 158.0 (d, ¹JCF = 250 Hz, C-F), 134.5 (-CH=CH-), 131.0 (Ar-C), 130.0 (Ar-C), 128.5 (d, ³JCF = 8 Hz, Ar-C), 122.0 (d, ²JCF = 19 Hz, C-Cl), 117.5 (d, ²JCF = 22 Hz, Ar-C) |
| IR (KBr, cm⁻¹) | ~3100 (C-H, vinyl), ~1710 (C=O, imide), ~1600, 1500 (C=C, aromatic), ~1400 (C-N), ~1230 (C-F), ~830 (C-Cl) |
| Mass Spectrometry (EI) | m/z (%): 225 (M⁺, 100), 227 ([M+2]⁺, 33), 197, 171, 144 |
Potential Biological Activity and Signaling Pathways
N-aryl maleimides are known to exhibit a range of biological activities. Their primary mode of action often involves covalent modification of cysteine residues in proteins through a Michael addition reaction. This reactivity is harnessed in the development of targeted therapies.
Given the reactivity of the maleimide moiety, 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione could potentially interact with various signaling pathways by inhibiting key enzymes that possess reactive cysteine residues. For instance, many protein kinases, which are crucial regulators of cell signaling, have cysteine residues in or near their active sites. Inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Potential mechanism of action via protein kinase inhibition.
Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been investigated as potential tyrosine kinase inhibitors, showing activity against cancer cell lines.[8] Specifically, some have been shown to interact with the ATP-binding domains of EGFR and VEGFR2.[9] While the title compound lacks the 4-amino group, the core maleimide structure suggests that kinase inhibition is a plausible mechanism of action that warrants investigation.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione. The proposed synthetic route is robust and based on well-documented procedures for analogous compounds. The predicted physicochemical and spectroscopic data offer a benchmark for researchers to verify their synthesized product. The potential for this compound to interact with key biological pathways, particularly through covalent modification of proteins, makes it an interesting candidate for further investigation in drug discovery and development. This guide serves as a valuable resource for scientists working in medicinal chemistry, chemical biology, and materials science.
References
- 1. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
